N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-biphenylcarboxamide
Übersicht
Beschreibung
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-biphenylcarboxamide, commonly known as PAC-1, is a small molecule compound that has been extensively studied for its potential in cancer treatment. PAC-1 is a member of the amide class of compounds and has been shown to induce apoptosis in cancer cells. The compound has been found to be effective in treating various types of cancer, including breast, lung, and pancreatic cancer.
Wissenschaftliche Forschungsanwendungen
PAC-1 has been extensively studied for its potential in cancer treatment. The compound has been found to induce apoptosis in cancer cells by activating procaspase-3, a key enzyme involved in the caspase cascade. PAC-1 has also been shown to sensitize cancer cells to chemotherapy, making it an attractive candidate for combination therapy.
Wirkmechanismus
The mechanism of action of PAC-1 involves the activation of procaspase-3. The compound binds to the active site of procaspase-3, inducing a conformational change that leads to the activation of the enzyme. Activated procaspase-3 then cleaves downstream caspases, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
PAC-1 has been shown to have a number of biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, sensitize cancer cells to chemotherapy, and inhibit tumor growth in vivo. PAC-1 has also been shown to be well-tolerated in animal models, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
PAC-1 has a number of advantages for lab experiments. The compound is easy to synthesize and has been extensively studied for its potential in cancer treatment. PAC-1 has also been shown to be well-tolerated in animal models, making it a promising candidate for further preclinical and clinical studies.
However, there are also some limitations to using PAC-1 in lab experiments. The compound has low solubility in aqueous solutions, which can make it difficult to work with in certain assays. In addition, the compound has a relatively short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are a number of future directions for research on PAC-1. One area of focus is the development of more potent analogs of the compound. Another area of focus is the identification of biomarkers that can predict response to PAC-1 treatment. Additionally, there is interest in exploring the potential of PAC-1 in combination therapy with other cancer treatments. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of PAC-1 in humans.
Eigenschaften
IUPAC Name |
4-phenyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(20-10-8-19(9-11-20)18-6-2-1-3-7-18)25-22-14-12-21(13-15-22)24(28)26-16-4-5-17-26/h1-3,6-15H,4-5,16-17H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZLDNRBALLSQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.